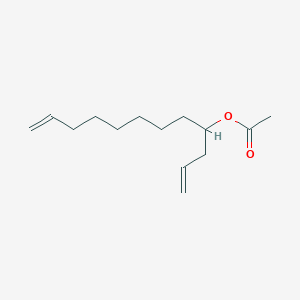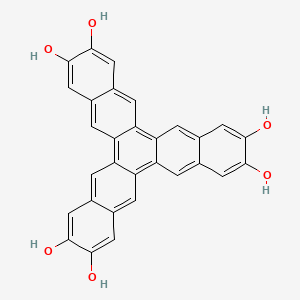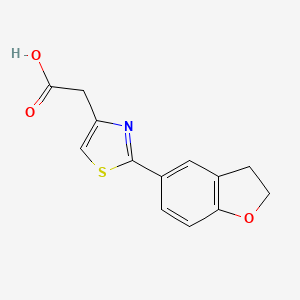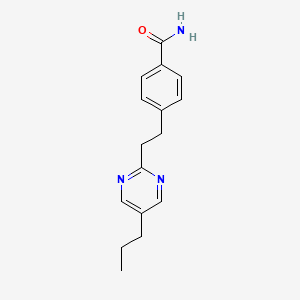
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H12BNO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
科学的研究の応用
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with similar reactivity in cross-coupling reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related compound with a methoxy group and pinacol ester protecting group.
(5-Methoxycarbonyl)-3-pyridinylboronic acid: A compound with a similar structure but different functional groups.
Uniqueness
These substituents may provide steric and electronic effects that differentiate it from other boronic acid derivatives .
特性
分子式 |
C10H12BNO4 |
|---|---|
分子量 |
221.02 g/mol |
IUPAC名 |
(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3 |
InChIキー |
IVWQXCKCMMWODY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)


![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)


![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)



